Enbucrilate

Catalog No.
S527108
CAS No.
6606-65-1
M.F
C8H11NO2
M. Wt
153.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Enbucrilate

CAS Number

6606-65-1

Product Name

Enbucrilate

IUPAC Name

butyl 2-cyanoprop-2-enoate

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

InChI

InChI=1S/C8H11NO2/c1-3-4-5-11-8(10)7(2)6-9/h2-5H2,1H3

InChI Key

JJJFUHOGVZWXNQ-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C(=C)C#N

Solubility

Soluble in DMSO

Synonyms

2 Cyanobutylacrylate, 2-Cyanobutylacrylate, 2-Cyanobutylacrylates, Butyl 2 Cyanacrylate, Butyl 2-Cyanacrylate, Butyl 2-Cyanacrylates, Butylcyanoacrylate, Butylcyanoacrylates, Chirurcoll, Cyanoacrylate, Polybutyl, Cyanoacrylate, Polyisobutyl, Cyanoacrylates, Polybutyl, Cyanoacrylates, Polyisobutyl, Enbucrilate, Enbucrilate, Homopolymer, Enbucrilates, Enbucrilates, Homopolymer, Enbucrylate, Enbucrylates, Fimomed, Histacryl, Histacryls, Histoacryl, histoacryl blue, histoacryl N blau, histoacryl N-blau, Histoacryls, Kanokonlit, Ligament-Fimomed, n butyl 2 cyanoacrylate, N butyl cyanoacrylate, n-butyl-2-cyanoacrylate, n-butyl-2-cyanoacrylates, N-butyl-cyanoacrylate, N-butyl-cyanoacrylates, NBCA compound, NBCA compounds, poly(isobutyl cyanoacrylate), Polybutyl Cyanoacrylate, Polybutyl Cyanoacrylates, polyisobutyl cyanoacrylate, Polyisobutyl Cyanoacrylates, polyisobutylcyanoacrylate, Polyisobutylcyanoacrylates

Canonical SMILES

CCCCOC(=O)C(=C)C#N

Description

The exact mass of the compound Enbucrilate is 153.079 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Analytical, Diagnostic and Therapeutic Techniques and Equipment Category - Equipment and Supplies - Surgical Equipment - Surgical Fixation Devices - Tissue Adhesives - Cyanoacrylates. It belongs to the ontological category of alpha,beta-unsaturated monocarboxylic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Skin Adhesion: Some studies have explored Enbucrilate as a potential adhesive for sealing leakage around stoma sites in patients receiving palliative care. These studies suggest Enbucrilate might offer an alternative to traditional methods like stoma bags, but further research is needed to confirm its efficacy and safety profile for this application. Oxford Textbook of Palliative Medicine:

Enbucrilate, also known as butyl cyanoacrylate, is a synthetic compound classified under cyanoacrylates, which are monomeric alkyl esters of α-cyanoacrylic acid. Its chemical formula is C8H11NO2C_8H_{11}NO_2, and it is characterized by a colorless liquid state with a sharp, irritating odor. Enbucrilate is primarily recognized for its rapid polymerization in the presence of moisture, making it an effective adhesive in medical and surgical applications .

Enbucrilate's primary mechanism of action in tissue adhesion involves its rapid polymerization upon contact with moisture. The long polymer chains formed interlock with the tissues, creating a strong bond that seals wounds and stops bleeding [].

Enbucrilate can cause skin irritation and eye damage upon contact. It can also release irritating fumes if heated. Proper personal protective equipment (PPE) should be worn when handling this compound [].

Enbucrilate undergoes an exothermic polymerization reaction when exposed to moisture or other ionic substances. This reaction leads to the formation of a solid polymer that serves as an adhesive. The primary reaction can be summarized as follows:

  • Polymerization Reaction:
    n Butyl cyanoacrylateMoisturePolymerized form\text{n Butyl cyanoacrylate}\xrightarrow{\text{Moisture}}\text{Polymerized form}

Additionally, heating enbucrilate can lead to pyrolysis and depolymerization, producing gaseous products that can irritate the respiratory system .

Enbucrilate exhibits significant biological activity, particularly as a tissue adhesive. It has bacteriostatic properties, which help prevent bacterial growth at the site of application. This compound is used in various medical procedures, including wound closure and treatment of vascular malformations. Its polymerized form is biodegradable and integrates well into biological tissues, making it suitable for surgical applications .

The synthesis of enbucrilate involves a reaction between formaldehyde and cyanoacetates. This process is typically exothermic and can be conducted under controlled conditions to yield the desired product. The general steps include:

  • Formation of Cyanoacrylic Acid:
    • Reacting cyanoacetate with formaldehyde.
  • Esterification:
    • The resulting acid is then esterified with butanol to produce enbucrilate.

This method allows for the production of high-purity enbucrilate suitable for medical applications .

Enbucrilate has various applications, primarily in the medical field:

  • Surgical Adhesive: Used for closing skin lacerations and incisions.
  • Embolization: Employed in treating arteriovenous malformations by injecting it into affected blood vessels.
  • Gastroenterology: Utilized to treat bleeding gastric varices through endoscopic procedures.
  • Veterinary Medicine: Applied similarly in veterinary surgeries to close wounds effectively .

Enbucrilate shares similarities with other cyanoacrylates but has unique properties that distinguish it from its counterparts. Below is a comparison with similar compounds:

Compound NameUnique Features
Octyl CyanoacrylateMore flexible bond; slower polymerization; used for skin closure where flexibility is needed.
Isobutyl CyanoacrylateProvides a strong bond; commonly used in surgical adhesives but less flexible than octyl variant.
Ethyl CyanoacrylateFaster polymerization; used mainly in industrial applications rather than medical settings.
Allyl CyanoacrylateLess common; used in specific industrial applications due to different bonding characteristics.

Enbucrilate's uniqueness lies in its balance between strong adhesion and moderate rigidity, making it particularly effective for surgical applications where quick bonding and minimal scarring are desired .

Enbucrilate, chemically known as n-butyl 2-cyanoacrylate, exhibits complex polymerization behavior that encompasses multiple mechanistic pathways and kinetic regimes [1] [2]. The compound's unique dual electron-withdrawing substituents - the cyano and carboxyl groups - confer exceptional reactivity toward both anionic and free-radical polymerization processes [3] [4]. Understanding these polymerization mechanisms is crucial for controlling molecular weight distributions, reaction kinetics, and final polymer properties in various applications.

Anionic Polymerization Pathways

Initiation Mechanisms in Emulsion Systems

The anionic polymerization of enbucrilate in emulsion systems proceeds through highly specific initiation mechanisms that are fundamentally different from conventional bulk polymerization processes [2]. In aqueous emulsion environments, initiation occurs primarily through hydroxyl ion attack on the highly electrophilic β-carbon of the cyanoacrylate double bond [5] [6]. The process begins when trace amounts of water or hydroxyl ions present at the oil-water interface interact with the monomer molecules.

The initiation mechanism involves nucleophilic addition of hydroxyl anions to the electron-deficient carbon-carbon double bond, generating a stabilized carbanion intermediate [3] [5]. This carbanion is exceptionally stable due to the simultaneous presence of both cyano and ester electron-withdrawing groups, which provide extensive delocalization through resonance stabilization [5] [6]. The stabilization energy significantly exceeds that observed in conventional acrylate systems, contributing to the rapid polymerization rates characteristic of cyanoacrylate monomers.

In miniemulsion systems stabilized with dodecylbenzenesulfonic acid, the initiation process becomes more controlled due to the reversible protonation-deprotonation equilibrium established by the acidic surfactant [2]. The surfactant releases protons at the interface, creating a dynamic equilibrium that moderates the concentration of active hydroxyl ions available for initiation. This controlled initiation environment results in more uniform oligomer formation and prevents the uncontrolled polymerization that typically characterizes bulk cyanoacrylate reactions.

Experimental studies have demonstrated that emulsion polymerization using Brij®78 as a nonionic surfactant produces different initiation kinetics compared to anionic surfactant systems [1]. The polymerization conditions, particularly temperature and pH of the continuous aqueous phase, exert profound influence on both initiation rates and final molecular weights. Increased temperature promotes faster initiation through enhanced molecular mobility and collision frequency, while elevated pH increases the concentration of initiating hydroxyl ions.

Table 1: Anionic Polymerization Kinetics of Enbucrilate

ParameterValueReference
Propagation rate coefficient (kp)~10^6 L·mol⁻¹·s⁻¹ [4]
Molecular weight range10^5 - 10^7 g·mol⁻¹ [4]
Polymerization temperatureAmbient (20°C) [4]
Reaction timeSeconds to minutes [4]
pH influenceHigher MW at increased pH [1]
Initiation mechanismHydroxyl ion initiation [5]

Molecular Weight Distribution Control

Molecular weight distribution control in anionic enbucrilate polymerization represents a critical aspect of polymer synthesis that directly impacts material properties and application performance [7]. The control mechanisms operate through multiple interconnected pathways that influence both the initiation frequency and chain propagation dynamics.

The primary mechanism for molecular weight control involves manipulation of the initiator concentration and the pH of the reaction medium [1] [7]. In emulsion systems, the concentration of hydroxyl ions available for initiation directly correlates with the number of polymer chains formed, thereby establishing the foundation for molecular weight distribution. Higher initiator concentrations result in more frequent initiation events, leading to shorter average chain lengths and narrower molecular weight distributions.

Matrix-assisted laser desorption ionization time-of-flight mass spectrometry analysis has revealed that enbucrilate polymerization produces complex molecular weight distributions characterized by multiple polymer series with different end groups [7]. The formation of these distinct series results from competitive reactions involving formaldehyde addition and elimination through reverse Knoevenagel reactions. This finding demonstrates that molecular weight distribution control must account for side reactions that can significantly impact the final polymer composition.

Temperature effects on molecular weight distribution follow predictable trends consistent with kinetic theory [1]. Increased temperatures promote faster propagation rates while simultaneously increasing the probability of chain transfer and termination reactions. The net effect typically results in broader molecular weight distributions at elevated temperatures, although the average molecular weights may increase due to enhanced monomer conversion rates.

Surfactant selection plays a crucial role in determining molecular weight distribution characteristics [2]. Dodecylbenzenesulfonic acid-stabilized systems produce limited molecular weights due to the acid's chain transfer properties, with maximum values typically not exceeding 1200 g/mol. This limitation results from the surfactant's ability to protonate growing chain ends, effectively terminating polymer growth through acid-base neutralization reactions.

Table 2: Emulsion Polymerization Parameters

SystemParticle Size (nm)Molecular WeightCharacteristics
Miniemulsion with DBSAControlled≤ 1200 g/molControlled oligomer generation
Emulsion with Brij®78Little influence on diameterTemperature/pH dependentRadical vs anionic pathways
pH 1 conditionsMost uniform particlesHighest yieldNarrowest size distribution
Static interfacialLarge particlesHigher MW40-60 nm cavities
Dynamic interfacialSmaller particlesLower MW15-30 nm cavities

Free-Radical Copolymerization Processes

Kinetics of Methyl Methacrylate Copolymerization

The free-radical copolymerization of enbucrilate with methyl methacrylate represents a well-characterized system that exhibits strongly alternating copolymer formation kinetics [8]. This system has been extensively studied using pulsed-laser polymerization techniques combined with nuclear magnetic resonance composition analysis, providing detailed insights into the copolymerization mechanism and kinetic parameters.

The reactivity ratios for the enbucrilate-methyl methacrylate system have been determined through multiple analytical approaches, yielding consistent values of r(BCA) = 0.236 ± 0.042 and r(MMA) = 0.057 ± 0.008 [8]. These low reactivity ratio values indicate a strong preference for alternating monomer addition, with each growing radical preferentially adding the other monomer type rather than its own. This alternating tendency results from the complementary electronic characteristics of the two monomers - enbucrilate being highly electron-deficient due to its cyano and ester substituents, while methyl methacrylate is relatively electron-rich.

Quantum mechanical calculations have provided theoretical validation for the experimentally determined reactivity ratios, with predicted values of r(BCA) = 0.272 and r(MMA) = 0.057 at 50°C [8]. The excellent agreement between experimental and theoretical values confirms the reliability of the kinetic parameters and validates the mechanistic understanding of the copolymerization process.

The propagation rate coefficient for enbucrilate in free-radical conditions has been estimated at approximately 336 ± 20 L mol⁻¹ s⁻¹ at 50°C [8]. This value is notably lower than that of methyl methacrylate homopolymerization, indicating that the electron-withdrawing substituents in enbucrilate create steric hindrance or electronic effects that reduce the propagation rate compared to conventional methacrylate monomers.

Overall propagation rate coefficients in methyl methacrylate-rich monomer mixtures exceed twice the value for methyl methacrylate homopolymerization due to the strongly alternating copolymerization kinetics [8]. This enhancement occurs because the alternating structure promotes more rapid propagation through reduced steric crowding and optimized electronic interactions between the growing radical and incoming monomer.

The suppression of anionic polymerization during free-radical copolymerization requires careful attention to reaction conditions [8]. The addition of dichloroacetic acid at concentrations of approximately 1 volume percent effectively inhibits the notorious rapid anionic polymerization of enbucrilate without significantly affecting the free-radical process. This selective inhibition enables controlled free-radical copolymerization studies and demonstrates the feasibility of achieving radical polymerization control in cyanoacrylate systems.

Table 3: Free Radical Copolymerization Data

ComonomerReactivity Ratio (r1)Reactivity Ratio (r2)Copolymer Type
Methyl methacrylate0.236 ± 0.042 (BCA)0.057 ± 0.008 (MMA)Strongly alternating
StyreneVariableVariableRandom to alternating
Ethyl 2-cyanoacrylate1622 L·mol⁻¹·s⁻¹ (kp)4.11 × 10⁸ L·mol⁻¹·s⁻¹ (kt)Controlled radical

Interfacial vs Volumetric Polymerization Dynamics

The polymerization of enbucrilate exhibits a unique biphasic mechanism characterized by distinct interfacial and volumetric polymerization dynamics that occur sequentially during the curing process [9] [10]. This two-stage mechanism has been systematically characterized through experimental studies involving enbucrilate mixtures with iodized oil, revealing fundamental differences in polymerization behavior at interfaces versus in bulk solution.

Interfacial polymerization occurs immediately upon contact between the enbucrilate mixture and ionic solutions, proceeding with characteristic time scales on the order of one minute [9] [10]. This rapid interfacial reaction is driven by the high concentration of initiating species at the liquid-liquid interface, where hydroxyl ions and other nucleophiles are concentrated. The interfacial polymerization creates a thin polymer film that can act as a barrier to further monomer diffusion, thereby influencing the subsequent volumetric polymerization phase.

The interfacial process is characterized by immediate onset and rapid completion, with polymerization occurring preferentially at the contact zone between the organic and aqueous phases [9]. The reaction proceeds through classical anionic initiation mechanisms, with hydroxyl ions attacking the electrophilic β-carbon of the cyanoacrylate double bond. The resulting polymer film exhibits different mechanical and chemical properties compared to polymer formed through volumetric mechanisms.

Volumetric polymerization represents the second phase of the overall process, occurring over time scales of tens of minutes as a reaction front propagates through the bulk monomer mixture [9] [10]. This phase is characterized by the formation and movement of a polymerization front that advances through the unreacted monomer, converting liquid reactants to solid polymer in a wave-like manner. The propagation velocity and extent of volumetric polymerization depend strongly on monomer concentration, with higher enbucrilate concentrations promoting faster front movement and more complete conversion.

The transition between interfacial and volumetric polymerization phases creates complex kinetic behavior that cannot be adequately described by simple first-order or second-order kinetic models [9]. The interfacial phase rapidly consumes surface-active monomer and creates boundary conditions that influence subsequent bulk reaction. The volumetric phase then proceeds under diffusion-limited conditions, with reaction rates controlled by monomer and initiator transport through the growing polymer matrix.

Experimental observations have demonstrated that the commonly used 50% enbucrilate-iodized oil mixture exhibits characteristic propagation behavior with the polymerization front advancing approximately 1 mm in about 21.8 seconds [11]. Complete propagation to 5 mm requires approximately 51 minutes, illustrating the significant difference in time scales between the initial rapid interfacial reaction and the subsequent slower volumetric process.

The volumetric polymerization phase exhibits volume reduction effects that contribute to the mechanical properties of the final polymer [9]. As polymerization proceeds, the conversion of liquid monomer to solid polymer results in densification and shrinkage, creating internal stresses within the polymerizing matrix. These volume changes can influence the polymerization kinetics by altering local concentrations and creating mechanical constraints on chain growth.

Table 4: Interfacial vs Volumetric Polymerization Dynamics

Polymerization TypeTime ScaleLocationCharacteristicsControl Factors
Interfacial~1 minuteInterface onlyImmediate onsetSurface area, pH
Volumetric~tens of minutesBulk reaction frontFront propagationConcentration, temperature
Combined ProcessBiphasicSequential phasesTwo-stage mechanismBoth interface and bulk

Table 5: Molecular Weight Distribution Control Parameters

Control MethodEffect on MWDistribution EffectTypical Range
pH adjustmentHigher pH → Higher MWNarrower at optimal pH10³ - 10⁶ g/mol
Temperature controlHigher T → Higher MWBroader at high TTemperature dependent
Initiator concentrationLower [I] → Higher MWControlled by [I]Concentration dependent
Surfactant typeDBSA limits MWLimited oligomers≤ 1200 g/mol
Polymerization modeAnionic > Radical MWMode-dependentMechanism dependent

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Exact Mass

153.078978594 g/mol

Monoisotopic Mass

153.078978594 g/mol

Heavy Atom Count

11

Appearance

clear colorless oil.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F8CEP82QNP

Related CAS

25154-80-7
25154-80-7 (homopolymer)
6606-65-1 (Parent)

Other CAS

6606-65-1

Metabolism Metabolites

Organic nitriles are converted into cyanide ions through the action of cytochrome P450 enzymes in the liver. Cyanide is rapidly absorbed and distributed throughout the body. Cyanide is mainly metabolized into thiocyanate by either rhodanese or 3-mercaptopyruvate sulfur transferase. Cyanide metabolites are excreted in the urine. (L96)

Wikipedia

Butyl_cyanoacrylate

General Manufacturing Information

2-Propenoic acid, 2-cyano-, butyl ester: ACTIVE

Dates

Last modified: 08-15-2023
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